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Compound of Interest

Compound Name: 2',3,5,7-Tetrahydroxyflavanone

CAS No.: 31477-95-9

Cat. No.: B150676

Get Quote

Executive Summary & Compound Profile
2',3,5,7-Tetrahydroxyflavanone, often referred to in literature as Dihydrodatiscetin, represents

a distinct subclass of flavonoids known as flavanonols (dihydroflavonols). Unlike the ubiquitous

quercetin (flavonol) or naringenin (flavanone), this compound possesses a specific 2'-

hydroxylation on the B-ring combined with a 3-hydroxy group on the C-ring.

This structural configuration confers unique pharmacological properties, particularly in the

inhibition of matrix metalloproteinases (MMPs) via the JAK/STAT pathway, making it a high-

value candidate for osteoarthritis and anti-inflammatory therapeutics.
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Property Specification

IUPAC Name
(2R,3R)-3,5,7-trihydroxy-2-(2-

hydroxyphenyl)-2,3-dihydrochromen-4-one

Common Name Dihydrodatiscetin

Molecular Formula C₁₅H₁₂O₆

Molecular Weight 288.25 g/mol

Key Structural Features
C2-C3 single bond (chiral centers), 2'-OH (B-

ring ortho-substitution), 3-OH (C-ring enolizable)

Solubility
Soluble in DMSO (>10 mM), Ethanol; Insoluble

in water

Stability Concern Susceptible to oxidation at C3; light-sensitive

Pre-Screening Validation: Solubility & Stability
Expertise Note: The most common failure mode in flavonoid screening is precipitation in

aqueous media or oxidative degradation before target engagement.

Solubilization Protocol
The 2'-OH group creates an intramolecular hydrogen bond with the heterocyclic oxygen,

potentially altering solubility compared to 4'-OH isomers.

Stock Preparation: Dissolve lyophilized powder in 100% anhydrous DMSO to a

concentration of 10 mM. Vortex for 30 seconds.

Quality Control: Verify clear solution via visual inspection. If turbidity exists, sonicate at 40

kHz for 5 minutes at room temperature.

Working Solution: Dilute stock into serum-free culture media immediately prior to use.

Critical Limit: Final DMSO concentration must remain ≤ 0.1% (v/v) to avoid solvent

cytotoxicity.
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Precipitation Check: Incubate the highest working concentration (e.g., 100 µM) in media at

37°C for 2 hours. Measure OD₆₀₀; an increase >0.02 indicates micro-precipitation.

Stability Management
Flavanonols are prone to oxidation into their corresponding flavonols (introduction of C2=C3

double bond) under high pH or UV light.

Buffer System: Use HEPES-buffered media (pH 7.2–7.4) rather than bicarbonate alone to

prevent pH drift.

Light Protection: Perform all liquid handling under amber light or wrap tubes in foil.

Core Bioactivity Screening Workflows
The screening strategy prioritizes the compound's validated activity against MMP-13

(Collagenase 3) and the JAK2/STAT1/2 signaling axis.

Workflow Logic (DOT Visualization)
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2',3,5,7-Tetrahydroxyflavanone
(Stock 10mM DMSO)

QC: Solubility & HPLC Purity Check

Step 1: Cytotoxicity Profiling
(SW1353 Chondrocytes)

Assay: CCK-8 / MTT

Is IC50 > 50µM?

No (Dilute/Reject)

Step 2: Mechanistic Screening
(Target Engagement)

Yes (Non-toxic)

Assay A: MMP-13 Inhibition
(ELISA / qPCR)

Assay B: Pathway Analysis
(Western Blot: p-JAK2, p-STAT1)

Valid Bioactive Hit
Calculate Therapeutic Index

Click to download full resolution via product page

Figure 1: Logical workflow for screening 2',3,5,7-Tetrahydroxyflavanone, prioritizing

cytotoxicity exclusion before mechanistic validation.

Experimental Protocols
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Primary Screen: Cytotoxicity (CCK-8 Assay)
Before assessing efficacy, determine the Non-Cytotoxic Concentration (NCC).

Cell Line: SW1353 (Human Chondrosarcoma) or Primary Human Chondrocytes.

Seeding:

cells/well in 96-well plates.

Treatment: 0, 5, 10, 25, 50, 100 µM for 24 hours.

Readout: Absorbance at 450 nm using Cell Counting Kit-8 (CCK-8).

Acceptance Criteria: Viability > 90% relative to DMSO control is required to proceed to

mechanistic assays.

Targeted Screen: MMP-13 Inhibition & JAK/STAT
Suppression
This protocol validates the compound's ability to inhibit cartilage degradation markers induced

by IL-1β.

Rationale: 2',3,5,7-Tetrahydroxyflavanone specifically inhibits MMP-13 expression by

suppressing c-Fos/AP-1 and JAK2/STAT1/2 pathways [1, 2].[1]

Step-by-Step Methodology:
Induction: Seed SW1353 cells (

cells/well in 6-well plates). Starve in serum-free media for 12 hours.

Pre-treatment: Treat cells with the compound (e.g., 10, 20 µM) for 1 hour prior to induction.

Note: Pre-treatment is critical for flavonoids to saturate intracellular kinase domains before

the inflammatory cascade triggers.

Stimulation: Add IL-1β (10 ng/mL) and co-incubate for 24 hours.
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Protein Extraction: Wash with ice-cold PBS. Lyse using RIPA buffer containing phosphatase

inhibitors (Na₃VO₄, NaF).

Western Blot Analysis:

Primary Targets: MMP-13 (54 kDa), p-JAK2 (Tyr1007/1008), p-STAT1 (Tyr701).

Loading Control: GAPDH or β-actin.

Normalization: Calculate the ratio of Phospho-protein / Total-protein.

Mechanism of Action (MOA) Visualization
Understanding the signaling architecture is vital for interpreting screening data. The compound

acts as a dual-node inhibitor.
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Figure 2: Mechanistic pathway of 2',3,5,7-Tetrahydroxyflavanone. The compound intercepts

the inflammatory signal at the JAK2 phosphorylation step and the AP-1 transcriptional level,

preventing MMP-13 synthesis.

Data Interpretation & Reference Standards
When analyzing results, compare the compound's efficacy against known standards.
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Parameter
2',3,5,7-
Tetrahydroxyflavan
one

Standard Control
(Dexamethasone)

Interpretation

IC₅₀ (MMP-13)
~10–25 µM

(Estimated)
~1–5 µM

Moderate potency;

lower toxicity profile

often observed.

Cytotoxicity (CCK-8)
Low toxicity up to 50

µM

High toxicity at high

doses

Superior therapeutic

window for chronic

use.

p-JAK2 Inhibition
Dose-dependent

reduction
Complete ablation

Indicates specific

kinase modulation

rather than total

protein synthesis

arrest.

Troubleshooting "False Inactivity"
If the compound appears inactive in the MMP-13 assay:

Check Incubation Time: MMP-13 is a late-stage inflammatory marker. Ensure IL-1β

stimulation lasts at least 24 hours.

Serum Interference: Flavonoids bind highly to serum albumin. Ensure the assay is performed

in 0.5% FBS or serum-free media.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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